R.g.-Keto III
CAS No.:
Cat. No.: VC1956338
Molecular Formula: C42H60O4
Molecular Weight: 628.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H60O4 |
|---|---|
| Molecular Weight | 628.9 g/mol |
| IUPAC Name | (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-5,28-dione |
| Standard InChI | InChI=1S/C42H60O4/c1-33(21-15-23-35(3)25-17-27-37(5)39(43)29-31-41(7,8)45-11)19-13-14-20-34(2)22-16-24-36(4)26-18-28-38(6)40(44)30-32-42(9,10)46-12/h13-28H,29-32H2,1-12H3/b14-13+,21-15+,22-16+,25-17+,26-18+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |
| Standard InChI Key | YYCQFETXOGJFMD-IDPZBRFSSA-N |
| Isomeric SMILES | C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C(=O)CCC(OC)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C(=O)CCC(OC)(C)C)\C)\C |
| Canonical SMILES | CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC |
Introduction
R.g.-Keto III is formally identified as (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene-5,28-dione with the molecular formula C42H60O4 . This carotenoid is characterized by its unique undecaene (eleven double bond) backbone structure with specific functional groups. The compound has been assigned several synonym identifiers including SCHEMBL2835848 and CHEBI:80415, facilitating cross-reference across various chemical databases .
Key Structural Features
R.g.-Keto III possesses distinctive structural elements that differentiate it from other carotenoids:
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An extended conjugated double bond system (undecaene) providing its characteristic chromophoric properties
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Two keto (carbonyl) groups at positions 5 and 28
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Two methoxy groups at positions 2 and 31
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Eight methyl groups distributed across the carbon backbone at positions 2, 6, 10, 14, 19, 23, 27, and 31
The presence of two keto groups is particularly significant, as it distinguishes R.g.-Keto III from its structural analog R.g.Keto-II, which contains only one keto group .
Physical and Chemical Properties
The physical and chemical properties of R.g.-Keto III provide insights into its behavior in biological systems and potential applications. Based on computed data, the compound exhibits the following properties:
Table 1: Physical and Chemical Properties of R.g.-Keto III
| Property | Value | Reference Method |
|---|---|---|
| Molecular Weight | 628.9 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 11.1 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 20 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 628.44916039 Da | Computed by PubChem 2.1 |
The notably high XLogP3-AA value of 11.1 indicates extreme lipophilicity, suggesting that R.g.-Keto III is highly membrane-associated and likely integrated within the photosynthetic membrane systems of its source organism . The absence of hydrogen bond donors, combined with four hydrogen bond acceptors, provides insights into its potential intermolecular interactions in biological environments.
Biological Source: Rhodopila globiformis
R.g.-Keto III derives its nomenclature prefix from its biological source, Rhodopila globiformis, an extremophilic phototropic bacterium with unique physiological characteristics .
Taxonomic Classification and Characteristics
Rhodopila globiformis is classified within the following taxonomic hierarchy:
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Phylum: Proteobacteria
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Class: Alphaproteobacteria
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Order: Rhodospirillales
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Family: Acetobacteraceae
This bacterium is distinguished as one of the few anaerobic phototrophic purple bacteria capable of growth below pH 6, with an optimum pH range of 4.8-5.6 depending on the organic carbon substrate . This remarkable acidophilic adaptation makes Rhodopila globiformis particularly interesting from an evolutionary and biochemical perspective.
Morphology and Growth Characteristics
Rhodopila globiformis exhibits the following key characteristics:
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Spherical to ovoid cell morphology
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Motile via polar flagella
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Division by binary fission
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Gram-negative staining pattern
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Internal photosynthetic membranes of the vesicular type
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Photoheterotrophic growth under anoxic conditions in light
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Respiratory growth under microoxic conditions in darkness
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Requirement for growth factors
Photosynthetic Apparatus
The photosynthetic system of Rhodopila globiformis contains specialized components:
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Bacteriochlorophyll a as the primary photosynthetic pigment
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Various carotenoids, including R.g.-Keto III and R.g.Keto-II
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Light-harvesting 1–reaction center (LH1–RC) complex with unique structural features
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A full-length tetra-heme cytochrome with an N-terminal membrane anchor
Recent cryo-EM structural determination of the LH1-RC complex from Rhodopila globiformis at 2.24 Å resolution revealed significant insights into its photosynthetic apparatus, including structural adaptations that potentially help stabilize the complex under acidic conditions .
Comparative Analysis with Related Compounds
Relationship to R.g.Keto-II
R.g.-Keto III belongs to a series of keto-carotenoids found in Rhodopila globiformis, with R.g.Keto-II being a closely related analog. Comparison of their molecular properties reveals important structural differences:
Table 2: Comparison of R.g.-Keto III and R.g.Keto-II
| Property | R.g.-Keto III | R.g.Keto-II |
|---|---|---|
| Molecular Formula | C42H60O4 | C42H60O3 |
| Molecular Weight | 628.9 g/mol | 612.9 g/mol |
| Number of Keto Groups | 2 | 1 |
| XLogP3-AA | 11.1 | 12.5 |
| Hydrogen Bond Acceptors | 4 | 3 |
| Exact Mass | 628.44916039 Da | 612.45424577 Da |
The key structural difference is that R.g.-Keto III contains an additional keto group at position 28, while R.g.Keto-II has only one keto group at position 5 . This additional carbonyl functionality in R.g.-Keto III results in different physical properties, including slightly lower lipophilicity and an additional hydrogen bond acceptor site.
Comparison with Other Xanthophylls
As a xanthophyll, R.g.-Keto III can be compared with other oxygen-containing carotenoids found in various organisms. Xanthophylls are distinguished from carotenes by the presence of oxygen atoms in their structures, typically as hydroxyl or keto groups.
In mammals, xanthophylls like lutein undergo oxidative metabolism, where hydroxyl groups can be converted to keto groups through NAD+-dependent enzymatic reactions . This results in the formation of keto-carotenoids such as 3′-hydroxy-ε,ε-caroten-3-one and ε,ε-carotene-3,3′-dione . The presence of naturally occurring keto groups in R.g.-Keto III suggests potential roles in light harvesting, photoprotection, or membrane stabilization in Rhodopila globiformis similar to other xanthophylls.
Biochemical Significance
Role in Photosynthetic Systems
The biochemical significance of R.g.-Keto III likely relates to its function within the photosynthetic apparatus of Rhodopila globiformis. Xanthophyll carotenoids serve several critical functions in phototrophs:
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Light harvesting - expanding the spectral range of absorbed light
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Photoprotection - quenching of excess excitation energy and reactive oxygen species
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Structural support - stabilizing protein complexes within photosynthetic membranes
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Membrane integrity - influencing membrane fluidity and organization
Recent research on cyanobacterial systems has demonstrated that xanthophyll carotenoids like zeaxanthin and myxoxanthophyll play crucial roles in stabilizing protein-protein interactions within photosynthetic complexes, acting as "molecular glue" at transmembrane interfaces . Given the structural similarities, R.g.-Keto III may serve analogous functions in Rhodopila globiformis, particularly under the challenging acidic conditions in which this organism thrives.
Adaptation to Acidic Environments
The presence of specialized keto-carotenoids like R.g.-Keto III in Rhodopila globiformis may represent an adaptation to its acidophilic lifestyle. The unique LH1-RC complex of this organism contains structural features that help maintain stability under acidic conditions . The keto groups in R.g.-Keto III could participate in specific interactions that stabilize membrane proteins against acid-induced denaturation.
Research Implications and Future Directions
Current understanding of R.g.-Keto III is limited, with significant opportunities for further research:
Structural Biology
The recent elucidation of the LH1-RC complex structure from Rhodopila globiformis provides a foundation for understanding how R.g.-Keto III might interact with photosynthetic proteins . Further structural studies could reveal specific binding sites and interactions of this keto-carotenoid within the photosynthetic apparatus.
Biosynthetic Pathways
The biosynthetic pathway leading to R.g.-Keto III remains to be fully characterized. Research on other keto-carotenoids suggests that oxidation of hydroxyl groups to keto functionalities is a common modification in carotenoid metabolism . Elucidating the enzymes involved in R.g.-Keto III biosynthesis could provide insights into evolutionary adaptations for acidophilic photosynthesis.
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